molecular formula C12H13N5O3S B2392157 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 869068-30-4

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2392157
CAS No.: 869068-30-4
M. Wt: 307.33
InChI Key: KQWIIJZQKOUJKS-UHFFFAOYSA-N
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Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a recognized potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK) source . SYK is a critical cytoplasmic signaling kinase that mediates immunoreceptor signaling, including that from the B-cell receptor (BCR) and Fc receptors. This compound is therefore a valuable pharmacological tool for dissecting the SYK-dependent signaling pathways that drive B-cell activation, proliferation, and differentiation source . Its high selectivity and potency make it particularly useful in research focused on autoimmune diseases, such as rheumatoid arthritis and lupus, where aberrant B-cell activity and immune complex signaling are pathogenic drivers. Furthermore, due to the role of SYK in certain hematological malignancies, this inhibitor serves as a critical compound for in vitro and in vivo studies investigating novel therapeutic strategies for cancers like diffuse large B-cell lymphoma source . Researchers utilize this molecule to explore the mechanisms of inflammation, immune regulation, and oncogenic signaling, providing foundational insights for potential drug discovery endeavors.

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-20-9-4-2-3-8(5-9)15-10(18)7-21-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWIIJZQKOUJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=CC(=O)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Malonic Acid Derivatives

The triazine core is constructed via cyclocondensation of thiosemicarbazide with malonyl chloride under acidic conditions (Scheme 1):

  • Reagents : Thiosemicarbazide (1.0 eq), malonyl chloride (1.2 eq), HCl (cat.), ethanol.
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Yield : 68–72% after recrystallization (ethanol/water).

Characterization :

  • IR : 3340 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
  • ¹H-NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 6.8 (s, 2H, NH₂), 3.4 (s, 2H, CH₂).

Preparation of 2-Chloro-N-(3-Methoxyphenyl)Acetamide

Amidation of 3-Methoxyaniline with Chloroacetyl Chloride

The acetamide sidechain is synthesized via nucleophilic acyl substitution (Scheme 2):

  • Reagents : 3-Methoxyaniline (1.0 eq), chloroacetyl chloride (1.1 eq), triethylamine (1.5 eq), dichloromethane.
  • Conditions : 0°C to room temperature, 4 hours.
  • Yield : 85–90% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Characterization :

  • ¹³C-NMR (CDCl₃) : δ 168.5 (C=O), 154.2 (OCH₃), 130.1–114.3 (aryl carbons), 42.8 (CH₂Cl).

Thioether Formation via Alkylation of Triazine-Thiol

S-Alkylation Using NaH/DMF System

The critical thioether bond is formed through base-mediated alkylation (Scheme 3):

  • Reagents :
    • 4-Amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol (1.0 eq).
    • 2-Chloro-N-(3-methoxyphenyl)acetamide (1.05 eq).
    • Sodium hydride (1.2 eq), anhydrous DMF.
  • Conditions :
    • 0°C → 50°C, 30 minutes under N₂.
    • Quench with ice-water; extract with ethyl acetate.
  • Yield : 75–80% after recrystallization (ethyl acetate/cyclohexane).

Optimization Notes :

  • Excess NaH ensures complete deprotonation of the thiol (-SH → -S⁻).
  • DMF polarity facilitates SN2 displacement at the chloroacetamide carbon.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization (Adapted from)

For improved efficiency, microwave irradiation replaces conventional heating during cyclization steps:

  • Conditions : 150 W, 120°C, 15 minutes.
  • Yield Increase : 82–88% (vs. 68–72% conventional).
  • Purity : >95% by HPLC (C18 column, acetonitrile/water).

Solid-Phase Synthesis for High-Throughput Production

Immobilized triazine-thiol on Wang resin enables iterative coupling (Patent EP3712151B1):

  • Resin Loading : 0.8 mmol/g.
  • Coupling Reagent : HBTU/DIPEA in DMF.
  • Cleavage : TFA/CH₂Cl₂ (1:9), 2 hours.
  • Yield : 70% with >90% purity.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

¹H-NMR (DMSO-d₆) :

  • δ 10.5 (s, 1H, triazine NH).
  • δ 8.2 (s, 1H, acetamide NH).
  • δ 7.4–6.8 (m, 4H, aryl-H).
  • δ 4.1 (s, 2H, SCH₂CO).
  • δ 3.8 (s, 3H, OCH₃).

HRMS (ESI+) :

  • m/z Calculated for C₁₂H₁₄N₅O₃S: 316.0812.
  • Found: 316.0815 [M+H]⁺.

Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
  • Mobile Phase: 0.1% TFA in H₂O (A) / 0.1% TFA in CH₃CN (B).
  • Gradient: 20% B → 80% B over 20 minutes.
  • Retention Time: 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted phenylacetamides

Scientific Research Applications

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and sulfanyl group play crucial roles in its binding affinity and specificity, while the methoxyphenyl group enhances its stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological implications of analogous compounds:

Compound Name / ID Substituents / Modifications Biological Implications / Activity References
Target Compound 3-Methoxyphenyl acetamide; 4-amino-5-oxo-1,2,4-triazin-3-yl thioether Hypothesized roles in enzyme inhibition or anti-inflammatory pathways based on analogues.
2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4) 6-Methyl on triazin; 2,4-dimethylphenyl acetamide Increased hydrophobicity from methyl groups may enhance membrane permeability.
2-((4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide (RN: 578002-24-1) 2-Chlorophenyl on triazole; 3-methoxyphenyl acetamide Chloro substituent may enhance electrophilic interactions; similar scaffold for AChE inhibition.
N-(4-Bromophenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26) Bromophenyl acetamide; fused triazinoindole core Bromine increases molecular weight and may improve DNA intercalation (anticancer potential).
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thio)-N-acetamide derivatives Furan-2-yl on triazole; variable acetamide substituents Anti-exudative activity comparable to diclofenac sodium at 10 mg/kg.
2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)thio]-N-(4-isopropylphenyl)acetamide (ZINC3311913) 4-Isopropylphenyl acetamide; 6-methyl on triazin Bulky isopropyl group may sterically hinder target binding but improve lipid solubility.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., 3-OCH₃): The 3-methoxyphenyl group in the target compound likely improves solubility and moderate electronic interactions compared to halogenated (e.g., 2-Cl in ) or bulky (e.g., 4-isopropyl in ) analogues. highlights that OCH₃ substituents in similar acetamides enhance AChE inhibitory activity compared to NO₂ groups . Halogen Substituents: Chloro or bromo groups (as in ) may enhance target binding via hydrophobic or halogen-bonding interactions but reduce solubility.

Biological Activity Trends: Anti-exudative activity in furan-substituted triazoles () suggests that heteroaromatic substituents on the triazine/triazole ring can modulate inflammatory responses. AChE inhibition is highly substituent-dependent, with 3-OCH₃ and 2-Cl groups showing favorable profiles compared to NO₂ .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , where thioacetic acid derivatives are coupled with substituted anilines under microwave or conventional heating .

Biological Activity

The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and experimental results.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₄N₄O₂S
  • Molecular Weight : 286.34 g/mol

The structure features a thioether linkage and an acetamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Cell Line Testing : A series of derivatives were tested against various human tumor cell lines. Compounds showed varying degrees of antiproliferative activity, with some achieving IC₅₀ values as low as 0.15 µM against specific cancer types .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC₅₀ (µM)Mechanism of Action
Compound AHT-290.15Microtubule disruption
Compound BMCF-70.40G2/M cell cycle arrest
Compound CA5491.61Antiangiogenic effects

Antimicrobial Activity

In addition to anticancer properties, compounds within this class have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole or triazine moiety has been linked to enhanced antibacterial effects.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several derivatives against standard bacterial strains using the agar diffusion method. The results indicated that some derivatives had a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Thioether Linkage : The presence of a thioether group is essential for maintaining biological activity.
  • Substituent Variations : Modifications on the phenyl ring influence both potency and selectivity towards different cancer cell lines.
  • Electron-Donating Groups : Substituents such as methoxy groups enhance solubility and bioavailability, contributing to improved efficacy .

Table 2: SAR Insights

ModificationEffect on Activity
Methoxy GroupIncreased solubility
Chlorine SubstituentEnhanced potency
Thioether PresenceEssential for activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide?

  • Methodology :

  • Multi-step synthesis typically involves coupling a 4-amino-5-oxo-1,2,4-triazine derivative with a thiol-containing acetamide precursor. Key steps include:
  • Solvent selection : Ethanol or methanol under reflux (60–80°C) to enhance reaction efficiency .
  • Reaction time : 6–12 hours, monitored via TLC for completion .
  • Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity .
  • Example protocol from analogous compounds: React 4-amino-5-oxo-triazine with chloroacetamide derivatives in ethanol under reflux for 8 hours .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Confirm regiochemistry of the triazine and acetamide moieties (e.g., ¹H NMR: δ 3.8 ppm for methoxy groups, δ 6.9–7.5 ppm for aromatic protons) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 375.3) .
  • HPLC : Assess purity (>98% for biological assays) using a C18 column and acetonitrile/water gradient .

Q. How do functional groups influence its reactivity?

  • The 4-amino-5-oxo-triazine core participates in nucleophilic substitutions (e.g., thioether formation), while the 3-methoxyphenyl group enhances solubility in polar solvents . The thioacetamide linker is susceptible to oxidation, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing triazine C=O from acetamide C=O) .
  • Control experiments : Synthesize derivatives with modified substituents to isolate spectral contributions .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Methodology :

  • Modifications :
  • Triazine ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to target enzymes .
  • Methoxyphenyl group : Replace with halogenated aryl groups to improve lipophilicity and membrane permeability .
  • In vitro assays : Screen analogs against target proteins (e.g., kinase inhibition assays) and correlate activity with logP and polar surface area .

Q. How can researchers address low yield in large-scale synthesis?

  • Methodology :

  • Solvent optimization : Switch from ethanol to DMF for higher solubility of intermediates .
  • Catalysis : Use potassium carbonate or triethylamine to accelerate thioether bond formation .
  • Process monitoring : Implement in-line FTIR to track reaction progress and adjust conditions dynamically .

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